2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A novel pyridazinone derivative, identified as (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, has been synthesized and thoroughly characterized through various techniques including FT-IR, UV–vis, NMR, and X-ray diffraction. Computational analyses such as DFT studies, vibrational frequencies, HOMO-LUMO analysis, and molecular electrostatic potential surface mapping have been conducted to understand its molecular geometry and electronic properties. This compound demonstrated thermal stability up to its melting point, showcasing its potential for various scientific applications (Daoui et al., 2021).
Pharmacological Synthesis
2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has been used as a key synthetic intermediate for pharmacological agents, notably for the cardiotonic agent levosimendan. Research into the efficient separation of enantiomers of related compounds on polysaccharide-based stationary phases in chromatography highlights its relevance in drug synthesis, presenting methods suitable for pharmaceutical industry applications (Cheng et al., 2019).
Chemical Properties and Applications
Studies on pyridazinone derivatives have explored their chemical properties, including lipophilicity and solubility, which are critical for drug design and formulation. For instance, the solubility and thermodynamic behavior of pyridazinone derivatives in various solvent mixtures have been assessed, providing valuable insights for their application in cardiovascular drugs (Shakeel et al., 2017). Furthermore, the synthesis and biological activity of pyridazinone derivatives with potential antihypertensive and cardiotonic properties have been investigated, showing their promise as medicinal agents (Bergmann & Gericke, 1990).
Antisecretory and Antiulcer Activities
Research has also focused on the development of 3(2H)-pyridazinone derivatives for their gastric antisecretory and antiulcer activities. Compounds with specific structural features have been synthesized and evaluated, revealing significant potential for the treatment of gastric disorders (Yamada et al., 1983).
Eigenschaften
IUPAC Name |
2-methyl-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-3-5-12(6-4-11)7-8-13-9-10-14(17)16(2)15-13/h3-8H,9-10H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXXFVEPHLZBG-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.